

Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy

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Compound of Interest

Compound Name: Cy5.5 DBCO

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Introduction

Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared fluorescent dye that is an invaluable tool for super-resolution microscopy.^{[1][2]} This reagent allows for the precise labeling of biomolecules through a bioorthogonal reaction known as copper-free click chemistry. Its brightness, photostability, and reaction specificity make it particularly well-suited for advanced imaging techniques such as stochastic optical reconstruction microscopy (STORM) and direct stochastic optical reconstruction microscopy (dSTORM), enabling researchers to visualize cellular structures with nanoscale resolution.^{[3][4]}

The core of its utility lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, where the DBCO group on the Cy5.5 dye reacts specifically and efficiently with an azide group that has been metabolically incorporated into a target biomolecule.^{[5][6]} This reaction proceeds readily in aqueous buffers and even in living cells without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging applications.^{[5][7]} The near-infrared emission of Cy5.5 minimizes autofluorescence from biological samples, further enhancing signal-to-noise ratios in sensitive imaging experiments.^{[1][2]}

These application notes provide a comprehensive overview of the properties of **Cy5.5 DBCO**, detailed protocols for its use in super-resolution microscopy, and a workflow for experimental design.

Quantitative Data Summary

The photophysical and chemical properties of **Cy5.5 DBCO** are critical for designing and executing successful super-resolution microscopy experiments. The following table summarizes these key parameters.

Property	Value
Excitation Maximum (λ_{ex})	678 nm[1][2][8]
Emission Maximum (λ_{em})	694 nm[1][2][8]
Molar Extinction Coefficient (ϵ)	190,000 $\text{cm}^{-1}\text{M}^{-1}$ [1][2][8]
Molecular Weight	1161.34 g/mol [1][2]
Solubility	Water, DMSO, DMF[1][2]
Reactive Group	Dibenzocyclooctyne (DBCO)
Reacts With	Azides
Reaction Type	Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Copper-Free Click Chemistry
Spectrally Similar Dyes	Alexa Fluor® 680, DyLight® 680, IRDye® 680[1][2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars

This protocol describes the metabolic incorporation of an azide-modified monosaccharide, N-azidoacetylgalactosamine (GalNAz), into cellular glycoproteins. These azide-tagged proteins can then be specifically labeled with **Cy5.5 DBCO**.

Materials:

- Cells of interest cultured on glass-bottom dishes suitable for super-resolution microscopy
- Cell culture medium
- Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- **Prepare Ac4GalNAz Stock Solution:** Prepare a 25 mM stock solution of Ac4GalNAz in anhydrous DMSO. Store at -20°C.
- **Cell Culture:** Culture cells to the desired confluency on glass-bottom dishes.
- **Metabolic Labeling:** Add the Ac4GalNAz stock solution to the cell culture medium to a final concentration of 25 μM.
- **Incubation:** Incubate the cells for 48 hours to allow for the metabolic incorporation of the azido sugar into glycoproteins.
- **Washing:** Gently wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4GalNAz.

Protocol 2: Labeling of Azide-Modified Biomolecules with Cy5.5 DBCO

This protocol details the copper-free click chemistry reaction to label the azide-modified biomolecules with **Cy5.5 DBCO**.

Materials:

- Azide-labeled cells from Protocol 1

- **Cy5.5 DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or PBS, pH 7.4
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- 0.2% Sodium Azide in PBS (for storage)

Procedure:

- Prepare **Cy5.5 DBCO** Staining Solution: Prepare a 2 mM stock solution of **Cy5.5 DBCO** in anhydrous DMSO. Dilute the stock solution in HBSS to a final working concentration of 20-50 μM .^[3]
- Fluorophore Incubation: Remove the PBS from the cells and add the **Cy5.5 DBCO** staining solution. Incubate for 15 minutes at room temperature, protected from light.^[3]
- Washing: Gently wash the cells three times with PBS to remove any unbound **Cy5.5 DBCO**.
- Fixation: Add fixation buffer to the cells and incubate for 1 hour at room temperature.
- Final Washes and Storage: Wash the cells three times with PBS. The cells can be stored at 4°C in PBS containing 0.2% sodium azide prior to imaging.

Protocol 3: dSTORM Super-Resolution Imaging

This protocol provides a general guideline for performing dSTORM imaging on cells labeled with **Cy5.5 DBCO**. The specific imaging buffer composition and laser powers may require optimization for your specific microscope setup.

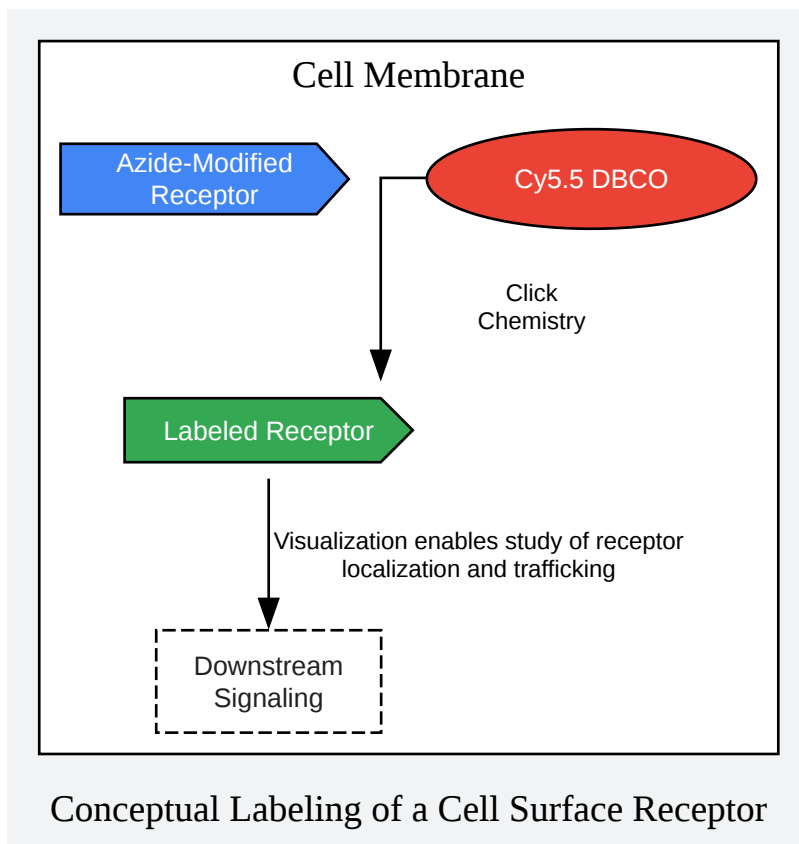
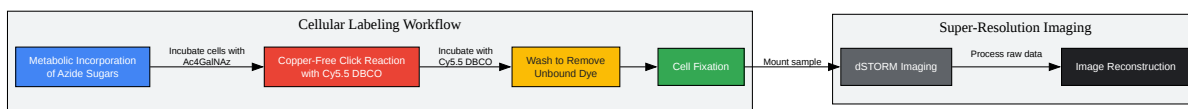
Materials:

- Labeled and fixed cells on glass-bottom dishes
- dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like β -mercaptoethanol or mercaptoethylamine)

Procedure:

- **Microscope Setup:** Mount the sample on a super-resolution microscope equipped with a 671 nm or similar laser for excitation and an appropriate emission filter for Cy5.5.
- **Imaging Buffer:** Replace the PBS with the dSTORM imaging buffer.
- **Image Acquisition:**
 - Use high laser power (typically 50–150 mW at the sample) to induce the photoswitching of the Cy5.5 molecules into a dark state, leaving only a sparse, stochastic subset of molecules in the fluorescent "on" state.^[9]
 - Acquire a series of thousands to tens of thousands of images (frames) at a high frame rate.
- **Data Analysis:** Process the acquired image series with a localization software package to identify the precise coordinates of each individual fluorescent event. Reconstruct the final super-resolved image from these localizations.

Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623125/docs#application-notes-and-protocols-for-cy5-5-dbc0-in-super-resolution-microscopy>]

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